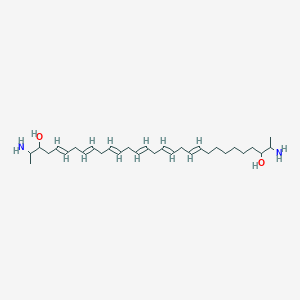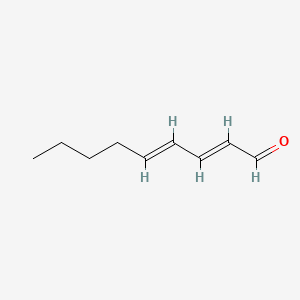
Strontium-89
Descripción general
Descripción
Strontium Sr-89 is a radioisotope of strontium, a heavy metal found naturally as a non-radioactive element. With a half-life of 50 days, strontium-89 is a beta emitter that is metabolized much like calcium. This agent is preferentially absorbed by osteoblastic bone metastases. (NCI04)
Aplicaciones Científicas De Investigación
Radiotherapy and Pain Palliation
Strontium-89 is primarily utilized in the field of radiotherapy, especially for pain palliation in cancer patients with bone metastases. Studies have shown that Strontium-89 selectively localizes in bone mineral, particularly in areas of active osteogenesis related to primary cancer and metastasis. Its beta radiation targets primary and metastatic bone sites, providing significant pain relief in these patients (Kossman & Weiss, 2000); (Ying Kang, 2018); (Giammarile, Mognetti, & Resche, 2001).
Diagnostic Applications
Diagnostic applications of Strontium-89 include assessing the effectiveness of treatment through nuclear medicine imaging. By evaluating the interaction of gamma rays emitted from Strontium-85 (present in Strontium-89 solutions) with imaging collimators, the distribution and concentration of Strontium-89 in bone metastases can be visualized (Owaki, Inoue, Narita, Tsuda, & Fukushi, 2017).
Environmental and Geological Research
Strontium-89's isotopic properties are also used in environmental and geological research. Studies involving Strontium isotopes, like 87Sr/86Sr, help in tracking wildlife, understanding geological formations, and forensic science applications. This includes assessing the geographical origin of various elements and artifacts (Semenishchev & Voronina, 2019); (Flockhart, Kyser, Chipley, Miller, & Norris, 2015); (Bataille, von Holstein, Laffoon, Willmes, Liu, & Davies, 2018).
Bioassay and Radiotoxicity Studies
Strontium-89 is used in bioassay and radiotoxicity studies, especially in the context of nuclear accidents and environmental contamination. This includes determining Strontium-89 and Strontium-90 in biological samples and environmental materials, such as food and milk, to assess radiotoxicity levels and contamination risks (Pittet, Bochud, & Froidevaux, 2019); (Lee, Bakhtiar, Akbarzadeh, & Lee, 2000).
Propiedades
Número CAS |
14158-27-1 |
|---|---|
Nombre del producto |
Strontium-89 |
Fórmula molecular |
S |
Peso molecular |
88.907451 g/mol |
Nombre IUPAC |
strontium-89 |
InChI |
InChI=1S/Sr/i1+1 |
Clave InChI |
CIOAGBVUUVVLOB-OUBTZVSYSA-N |
SMILES isomérico |
[89Sr] |
SMILES |
[Sr] |
SMILES canónico |
[Sr] |
Sinónimos |
89Sr radioisotope Sr-89 radioisotope Strontium-89 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

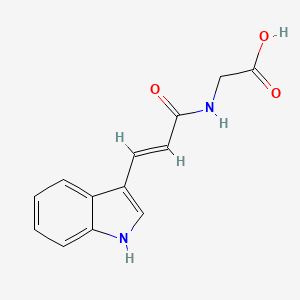
![Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione](/img/structure/B1237536.png)
![[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1237537.png)
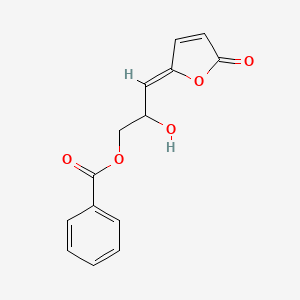
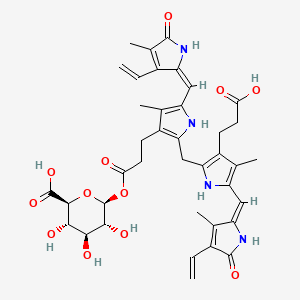

![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)
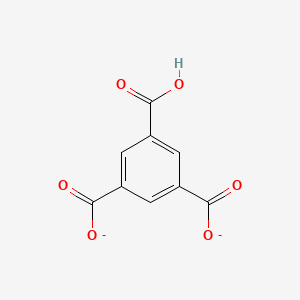
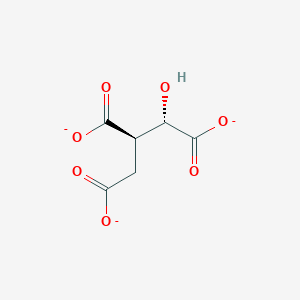
![N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1237550.png)
